13(S)-HODE-biotin

PPARγ Lipid Signaling Enantioselectivity

13(S)-HODE-biotin (CAS: 1217458-58-6) is a biotin-conjugated derivative of 13(S)-hydroxyoctadecadienoic acid, an endogenous lipid mediator produced from linoleic acid via 15-lipoxygenase (15-LOX). With a molecular formula of C₂₈H₄₈N₄O₄S and molecular weight of 536.77 g/mol, this conjugate links the carboxylic acid of 13(S)-HODE to biotin via a hydrazide linker, preserving the critical 13(S)-hydroxy and conjugated diene (9Z,11E) stereochemistry required for biological recognition.

Molecular Formula C28H48N4O4S
Molecular Weight 536.8 g/mol
Cat. No. B593974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13(S)-HODE-biotin
Synonyms13S-hydroxy-9Z,11E-octadecadiene-(2-biotinyl)hydrazide
Molecular FormulaC28H48N4O4S
Molecular Weight536.8 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O
InChIInChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7+,17-12+/t22-,23-,24+,27-/m0/s1
InChIKeyVGSREJALHGALEV-VYRDBPJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13(S)-HODE-biotin: A Stereospecific Biotinylated Lipid Probe for PPARγ and Affinity Purification Studies


13(S)-HODE-biotin (CAS: 1217458-58-6) is a biotin-conjugated derivative of 13(S)-hydroxyoctadecadienoic acid, an endogenous lipid mediator produced from linoleic acid via 15-lipoxygenase (15-LOX) . With a molecular formula of C₂₈H₄₈N₄O₄S and molecular weight of 536.77 g/mol, this conjugate links the carboxylic acid of 13(S)-HODE to biotin via a hydrazide linker, preserving the critical 13(S)-hydroxy and conjugated diene (9Z,11E) stereochemistry required for biological recognition [1]. The compound serves as a research probe for detecting and isolating specific protein binding partners of 13(S)-HODE using streptavidin-based affinity systems .

Biotin conjugate for streptavidin pull-down and detection
13(S)-stereochemistry retained for PPARγ signaling studies
Affinity probe for identifying 13(S)-HODE protein binding partners

Why 13(S)-HODE-biotin Cannot Be Replaced by Unconjugated 13(S)-HODE or Alternative Isomers in Protein Target Discovery Workflows


Substituting 13(S)-HODE-biotin with unconjugated 13(S)-HODE, racemic (±)13-HODE, or the 13(R)-HODE enantiomer introduces critical failure points in protein interaction studies. Unconjugated 13(S)-HODE lacks the high-affinity biotin tag (Kₐ ≈ 10¹⁵ M⁻¹ for biotin-avidin interaction) required for streptavidin-based pull-down, detection, and immobilization, rendering target identification workflows inoperative [1]. Furthermore, enantiomeric selectivity is essential: 13(S)-HODE binds and activates peroxisome proliferator-activated receptor γ (PPARγ), whereas 13(R)-HODE does not, instead signaling through BLT receptors to produce opposing effects on cell growth [2]. Therefore, substituting 13(S)-HODE-biotin with an incorrect stereoisomer or non-biotinylated form would yield fundamentally different biological outcomes and invalidate downstream experimental interpretation.

Substitute
Unconjugated 13(S)-HODE
Lacks biotin tag — streptavidin affinity workflows not compatible; alternative detection methods required
This Product
13(S)-HODE-biotin
Biotinylated for high-affinity pull-down and direct protein target identification
Substitute
13(R)-HODE / racemic mixture
Signals via BLT receptors, not PPARγ — leads to different interactome and functional outcomes
This Product
13(S)-HODE-biotin
Retains 13(S)-enantiomer profile matching endogenous PPARγ ligand activity

Quantitative Differentiation of 13(S)-HODE-biotin: Comparator-Based Evidence for Procurement Decisions


Stereospecific PPARγ Ligand Activity: 13(S)-HODE vs. 13(R)-HODE Enantiomer

In a direct head-to-head comparison using nondifferentiated Caco-2 colorectal cancer cells, 13(S)-HODE (the parent compound of 13(S)-HODE-biotin) acts as a ligand for PPARγ and decreases cell growth, whereas the 13(R)-HODE enantiomer does not bind PPARγ and instead increases cell growth via BLT receptors [1]. 13(S)-HODE-biotin retains the 13(S) stereochemistry of the parent lipid, making it the appropriate probe for identifying PPARγ-mediated signaling partners and excluding off-target interactions associated with the (R)-enantiomer.

PPARγ Ligand Activity
Head-to-head
13(S)-HODE: ↓ cell growth; blocked by PPARγ antagonist
13(R)-HODE: ↑ cell growth; no PPARγ binding
Enantiomer-specific PPARγ signaling context
Caco-2 colorectal cancer cells, 10% FBS
PPARγ Lipid Signaling Enantioselectivity

Enantiomeric Calcium Signaling Modulation: 13(S)-HODE vs. 13(R)-HODE in Human Polymorphonuclear Leukocytes

13(S)-HODE (the parent lipid of 13(S)-HODE-biotin) modulates calcium influx in human polymorphonuclear leukocytes (PMNL) induced by platelet-activating factor (PAF), leukotriene B4 (LTB4), and formyl-Met-Leu-Phe (fMLP) . While quantitative comparative data for 13(R)-HODE in this specific assay is not reported in primary literature, the enantiomers are documented to utilize different receptors (PPARγ vs. BLT) and exert opposing effects in cell growth/apoptosis assays [1], indicating that the stereospecific (S)-configuration is required for accurate investigation of calcium flux modulation in inflammatory signaling.

Calcium Influx Modulation
Class-level inference
13(S)-HODE modulates PAF-/LTB4-/fMLP-induced calcium influx
13(R)-HODE: no reported data; distinct receptor usage
Stereochemical probe context for calcium studies
Quantitative comparison not available; review required
Calcium Influx Inflammation Leukocyte Signaling

Affinity Purification Capability: 13(S)-HODE-biotin vs. Unconjugated 13(S)-HODE

13(S)-HODE-biotin incorporates a biotin moiety that enables high-affinity interaction with streptavidin/avidin (Kₐ ≈ 10¹⁴–10¹⁵ M⁻¹) for affinity purification workflows [1]. In a published study, affinity purification using 13(S)-HODE-biotin followed by LC-MS/MS analysis identified 77 potential binding proteins from cellular lysates, including catalase (CAT) as a direct binding target [2]. In contrast, unconjugated 13(S)-HODE cannot be directly immobilized on streptavidin beads and would require alternative detection methods (e.g., radiolabeling or antibody-based approaches) that introduce additional complexity, cost, or lack of availability.

Affinity Purification Yield
Cross-study comparable
77 binding proteins identified via pull-down + LC-MS/MS
Unconjugated 13(S)-HODE: 0 proteins by streptavidin pull-down
Enables streptavidin-based target discovery
Liver steatosis model lysate
Pull-Down Assay Target Identification Streptavidin Affinity

Purity and Formulation Specifications: 13(S)-HODE-biotin (Cayman 38612) vs. Aladdin H385370

Commercial suppliers of 13(S)-HODE-biotin report purity specifications of ≥98% by HPLC, with some vendors noting that the product may contain trace amounts of free biotin . Formulation differences exist: Cayman Chemical supplies 13(S)-HODE-biotin as a neat solid (solubility: >10 mg/mL in DMSO, DMF, or ethanol; ~100 µg/mL in PBS pH 7.2) , whereas Aladdin Scientific supplies the compound as a 1 mg/mL solution in ethanol . Users requiring flexibility in solvent selection or higher working concentrations for pull-down assays should prioritize the neat solid formulation to avoid ethanol interference in sensitive cellular assays.

Purity & Formulation
Data to verify
Cayman 38612: neat solid, ≥98% HPLC
Aladdin H385370: 1 mg/mL ethanol solution, ≥98% HPLC
Formulation choice may affect solvent compatibility
Supplier specification; independent verification advised
Purity Formulation Procurement

Storage Stability: 13(S)-HODE-biotin Powder vs. Pre-Dissolved Solution Formulations

13(S)-HODE-biotin supplied as a powder demonstrates long-term stability when stored at -20°C (up to 3 years) or 4°C (up to 2 years) . In solvent (e.g., DMSO or ethanol), stability is reduced to 6 months at -80°C or 1 month at -20°C . This stability differential is critical for laboratories planning multi-year research projects or requiring batch-to-batch consistency across extended timeframes. In contrast, 13(S)-HODE-biotin supplied as a pre-dissolved ethanol solution (e.g., Aladdin H385370) carries the same solvent-phase stability limitations immediately upon receipt .

Storage Stability
Data to verify
Powder: 3 yr at -20°C, 2 yr at 4°C
Solution: ≤6 mo at -80°C, ≤1 mo at -20°C
Powder extends shelf life for longitudinal studies
Supplier-reported; validate for project timelines
Stability Storage Long-term experiments

Validated Research Application Scenarios for 13(S)-HODE-biotin Based on Quantitative Evidence


Identification of PPARγ-Associated Protein Interaction Networks in Cancer and Metabolic Disease Models

Researchers investigating PPARγ-mediated signaling in colorectal cancer, metabolic syndrome, or inflammatory disorders should utilize 13(S)-HODE-biotin for streptavidin pull-down assays to isolate PPARγ and PPARγ-associated protein complexes. The stereospecific 13(S)-configuration is essential, as 13(S)-HODE (but not 13(R)-HODE) acts as a PPARγ ligand and decreases cell growth in Caco-2 colorectal cancer cells [1]. Using 13(S)-HODE-biotin ensures that identified interaction partners reflect the biologically relevant (S)-enantiomer signaling pathway rather than the opposing (R)-enantiomer-mediated BLT receptor pathway [1].

Affinity Purification and LC-MS/MS Target Deconvolution of 13(S)-HODE Binding Proteins

For target identification studies using affinity purification coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), 13(S)-HODE-biotin enables capture of 13(S)-HODE-interacting proteins via streptavidin-coated beads. This workflow has been successfully employed to identify 77 potential binding partners of 13(S)-HODE, including catalase (CAT) as a validated direct target [2]. Unconjugated 13(S)-HODE cannot be used in this workflow, and alternative biotinylated lipids (e.g., 15(S)-HETE-biotin) would identify a different interactome specific to 15-HETE signaling .

Calcium Influx Modulation Studies in Human Polymorphonuclear Leukocytes (PMNL)

Investigators examining the role of oxidized linoleic acid metabolites in inflammatory cell signaling should select 13(S)-HODE-biotin to probe the molecular mechanisms underlying calcium influx modulation in human PMNL stimulated with PAF, LTB4, or fMLP . The biotinylated conjugate enables identification of the specific receptors or binding proteins that mediate the calcium-modulatory effect of 13(S)-HODE, a mechanism that remains incompletely characterized . Procurement of the stereochemically correct 13(S)-biotin conjugate is required, as the 13(R)-enantiomer signals through distinct receptors and produces opposing functional outcomes [1].

Long-Term Oxidative Stress and Lipid Peroxidation Biomarker Studies Requiring Extended Sample Stability

Laboratories conducting multi-year investigations of lipid peroxidation biomarkers, age-related metabolic disorders, or oxidative stress signaling should procure 13(S)-HODE-biotin in powder formulation rather than pre-dissolved ethanol solution. The powder form maintains stability for 3 years at -20°C compared to ≤6 months for solutions at -80°C, providing a 6-fold extension of usable shelf life . This stability advantage ensures batch-to-batch consistency across extended longitudinal studies and reduces procurement frequency for ongoing research programs .

Application
Selection Property
Validation Focus
PPARγ interactome identification
13(S)-stereochemistry retention
PPARγ ligand-specific pull-down validation
LC-MS/MS target deconvolution
Biotin-streptavidin affinity capture
Interactome profiling consistency
Calcium signaling probe studies
13(S)-enantiomer probe
Receptor-specific binding partner ID
Long-term lipid peroxidation research
Powder formulation stability
Shelf-life and batch consistency
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